REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10].[CH3:15][C:16]([C:18]1[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=1)=[O:17]>CC(C)=O>[C:16]([C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:8][C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10])=[CH:20][CH:19]=1)(=[O:17])[CH3:15] |f:0.1.2|
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Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)C
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 24 hours
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ether (150ml.)
|
Type
|
WASH
|
Details
|
The solution was washed with sodium bicarbonate solution (2 × 30ml.), water (2 × 30ml.)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(OCC(=O)OC(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |